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molecular formula C15H17NO3S B406555 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide

4-ethoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B406555
M. Wt: 291.4g/mol
InChI Key: RBUUSVUWBYKFII-UHFFFAOYSA-N
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Patent
US07312358B2

Procedure details

The crude N-aryl-benzenesulfonamide building block XIII, e.g. 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide (3.087 g, 10.6 mmol), was dissolved in DMF (10 mL) and was added to a suspention of NaH (13.6 mmol, 0.593 mg of NaH 55-65% in oil) in DMF (30 mL). The mixture was stirred 45 min at room temperature. 2-Bromoacetic acid methyl ester (1.45 mL, 15.9 mmol) was added dropwise. The resulting mixture was stirred at room temperature overnight. The solvents were evaporated, affording the desired product, e.g. methyl{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetate (3.816 g, quantitative crude yield) as a light yellow solid, in 96.1% purity by HPLC (MaxPlot detection between 230 and 400 nm).
[Compound]
Name
N-aryl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.087 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.593 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)[CH3:2].[H-].[Na+].[CH3:23][O:24][C:25](=[O:28])[CH2:26]Br>CN(C=O)C>[CH3:23][O:24][C:25](=[O:28])[CH2:26][N:13]([S:10]([C:7]1[CH:6]=[CH:5][C:4]([O:3][CH2:1][CH3:2])=[CH:9][CH:8]=1)(=[O:11])=[O:12])[C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
N-aryl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
XIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.087 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.593 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.45 mL
Type
reactant
Smiles
COC(CBr)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 45 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.816 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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